(S)-2-(4-Fluoro-1H-indol-1-yl)propanoic acid
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Overview
Description
(S)-2-(4-Fluoro-1H-indol-1-yl)propanoic acid is a chiral compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are found in many natural products and pharmaceuticals. The presence of the fluorine atom in the indole ring enhances the compound’s stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(4-Fluoro-1H-indol-1-yl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-fluoroindole.
Formation of the Propanoic Acid Side Chain: The 4-fluoroindole is then subjected to a series of reactions to introduce the propanoic acid side chain. This can be achieved through various methods, including alkylation and subsequent oxidation.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (S)-enantiomer. This can be done using chiral chromatography or enzymatic resolution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(4-Fluoro-1H-indol-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The fluorine atom in the indole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
(S)-2-(4-Fluoro-1H-indol-1-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-2-(4-Fluoro-1H-indol-1-yl)propanoic acid involves its interaction with specific molecular targets in the body. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of the fluorine atom enhances its binding affinity and stability.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-(4-Nitro-1H-indol-1-yl)propanoic acid
- (S)-2-(4-Amino-1H-indol-1-yl)propanoic acid
- Indole-3-acetic acid
Uniqueness
(S)-2-(4-Fluoro-1H-indol-1-yl)propanoic acid is unique due to the presence of the fluorine atom, which enhances its stability and biological activity compared to other indole derivatives. This makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C11H10FNO2 |
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Molecular Weight |
207.20 g/mol |
IUPAC Name |
(2S)-2-(4-fluoroindol-1-yl)propanoic acid |
InChI |
InChI=1S/C11H10FNO2/c1-7(11(14)15)13-6-5-8-9(12)3-2-4-10(8)13/h2-7H,1H3,(H,14,15)/t7-/m0/s1 |
InChI Key |
MEZHHUMSKXFEOU-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)N1C=CC2=C1C=CC=C2F |
Canonical SMILES |
CC(C(=O)O)N1C=CC2=C1C=CC=C2F |
Origin of Product |
United States |
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